3-[(4-Nitrobenzoyl)amino]benzoic acid
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Overview
Description
3-[(4-Nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H10N2O5. It is a derivative of benzoic acid, where the amino group is substituted with a 4-nitrobenzoyl group. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid derivatives followed by acylation reactions. One common method is the nitration of benzoic acid to form 4-nitrobenzoic acid, which is then reacted with an amine to introduce the amino group. The final step involves the acylation of the amino group with 4-nitrobenzoyl chloride under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents used are typically sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-[(4-Aminobenzoyl)amino]benzoic acid, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[(4-Nitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the amino and benzoyl groups.
4-Amino-3-nitrobenzoic acid: Contains an amino group but differs in the position of the nitro group.
4-Nitrobenzoic acid: Lacks the amino group and benzoyl substitution.
Uniqueness
3-[(4-Nitrobenzoyl)amino]benzoic acid is unique due to the presence of both the nitro and benzoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-4-6-12(7-5-9)16(20)21)15-11-3-1-2-10(8-11)14(18)19/h1-8H,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDSLFZDAMVVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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